4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene
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Overview
Description
4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF4 It is a derivative of benzene, featuring a bromoethyl group, a fluoro group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-ethyl-1-fluoro-2-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include benzyl alcohols or benzaldehydes.
Reduction: Products include ethyl-substituted benzene derivatives.
Scientific Research Applications
4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene is utilized in several scientific research areas:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The presence of the fluoro and trifluoromethyl groups can influence the reactivity and stability of the compound by altering the electron density on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromoethyl)-2-fluoro-1-(trifluoromethyl)benzene
- 2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene
- 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
Uniqueness
4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. The combination of a bromoethyl group with both fluoro and trifluoromethyl groups on the benzene ring provides a distinct set of characteristics that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
4-(2-bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c10-4-3-6-1-2-8(11)7(5-6)9(12,13)14/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGDUIHOWJYWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCBr)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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